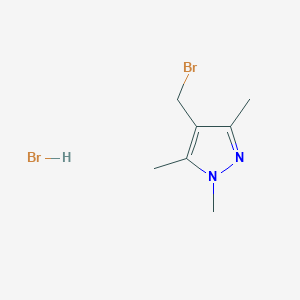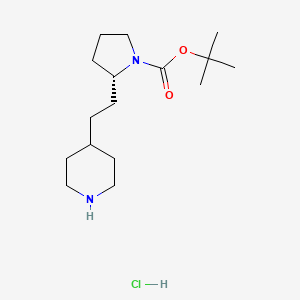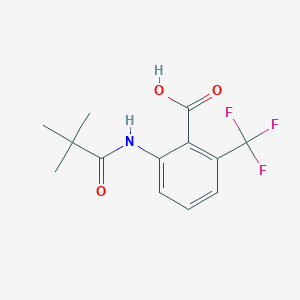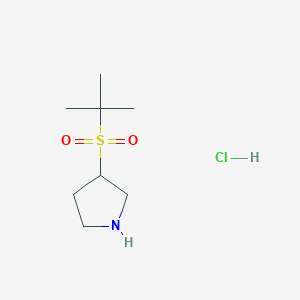![molecular formula C22H16N2O6S B2849260 5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione CAS No. 1401661-99-1](/img/structure/B2849260.png)
5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its structure . It has shown significant antibacterial activity against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The compound exhibits moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that it might have potential therapeutic applications in diseases where these enzymes play a role.Physical And Chemical Properties Analysis
The compound is a white amorphous powder with a molecular formula of C24H24O5N2S and a molecular weight of 452 gmol-1 . Its melting point is 134-135 °C . The IR spectrum shows peaks at 3258 cm-1 (N-H stretching), 3047 cm-1 (C-H stretching of aromatic ring), 2936 cm-1 (-CH2 stretching), 1711 cm-1 (C=O stretching), 1643 cm-1 (C=C stretching of aromatic ring), and 1385 cm-1 (-SO2 stretching) .Applications De Recherche Scientifique
Synthetic Routes and Chemical Reactivity
Research has shown that similar complex molecules can be synthesized through innovative methods. For instance, a catalyst-free, straightforward, and highly efficient one-pot synthesis method for pharmaceutically interesting derivatives has been developed, highlighting the potential for creating diverse molecules with high yields and eco-friendliness (Brahmachari & Nayek, 2017)[https://consensus.app/papers/catalystfree-onepot-threecomponent-synthesis-diversely-brahmachari/9137a330fa305a1a98c4e79c84c4214c/?utm_source=chatgpt]. Additionally, microwave irradiation has been utilized to construct potential bioactive derivatives from amino-4H-chromene platforms, demonstrating a rapid and efficient approach to synthesizing complex molecules with potential medicinal properties (Bazureau Jean Pierre et al., 2017)[https://consensus.app/papers/reactivity-microwave-irradiation-2amino-pierre/ff8ea311d82d5002a0bafe39faf9d31b/?utm_source=chatgpt].
Biological Activities and Potential Therapeutic Applications
Several studies have focused on the biological activities of compounds structurally similar to the compound . For example, novel fused pyrano pyrimidinones have shown promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Banothu et al., 2013)[https://consensus.app/papers/brønsted-liquid-catalysis-efficient-ecofriendly-banothu/d511bcbbedf25454a4c622c8e4d15e61/?utm_source=chatgpt]. Furthermore, derivatives synthesized from amino-4-phenyl-4H-chromene-3-carbonitrile exhibited pronounced antitubercular and antimicrobial activities, suggesting their utility in addressing infectious diseases (Kamdar et al., 2011)[https://consensus.app/papers/synthesis-evaluation-vitro-activity-activity-novel-kamdar/06cbe180b27a5f44b88c9cb64da2fe34/?utm_source=chatgpt].
Advanced Materials and Catalysis
Research into similar compounds has also extended into the field of materials science and catalysis. For instance, the use of Brønsted acidic ionic liquid catalysis for the synthesis of novel molecules demonstrates the potential of these compounds in green chemistry and environmentally friendly synthesis processes (Banothu & Gali, 2013)[https://consensus.app/papers/synthesis-2aminochromene-derivatives-catalyzed-kfal2o3-wang/2d77ebb9481a5af28d35cb2fd4deae32/?utm_source=chatgpt].
Mécanisme D'action
Target of Action
CCG-343100, also known as 11-amino-15-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-oxa-12-thia-15-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,10-tetraene-9,14,16-trione, primarily targets the RhoA transcriptional signaling pathway . This pathway is crucial in various cellular functions, including cell adhesion, migration, invasion, and survival .
Mode of Action
CCG-343100 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It inhibits the nuclear accumulation of myocardin-related transcription factor A (MRTF-A/MAL/MKL1), a vital player in epithelial–msenchymal transition (EMT) . The compound binds specifically to the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A .
Biochemical Pathways
The Rho/SRF pathway, which CCG-343100 inhibits, is involved in various cellular processes and human tumors . By inhibiting this pathway, CCG-343100 can potentially disrupt the transcriptional responses of the Rho pathway in cancer .
Result of Action
CCG-343100 has been shown to modulate mitochondrial functions . It significantly reduces oxidative phosphorylation in a dose-dependent manner, but increases the glycolytic rate . It also inhibits the transcription of SRF/p49 and PGC-1α, β, leading to the downregulation of mitochondrial genes, repression of mitochondrial oxidative phosphorylation, and overall ATP reduction .
Action Environment
The action, efficacy, and stability of CCG-343100, like many other compounds, can be influenced by various environmental factors. It’s important to note that the effectiveness of any compound can be affected by factors such as temperature, pH, and the presence of other substances .
Propriétés
IUPAC Name |
11-amino-15-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraene-9,14,16-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6S/c23-19-17-15(11-3-1-2-4-12(11)30-22(17)27)16-18(31-19)21(26)24(20(16)25)10-5-6-13-14(9-10)29-8-7-28-13/h1-6,9,15-16,18H,7-8,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCXHOPHCSSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)C4C5C6=CC=CC=C6OC(=O)C5=C(SC4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2849177.png)
![4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2849179.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2849181.png)




![N-(4-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2849188.png)
![5-(4-fluorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2849189.png)
![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2849191.png)
![3,9-Dimethyl-7-(2-methylprop-2-enyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2849192.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2849198.png)